![molecular formula C15H20N2O3S B2927438 N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)pentanamide CAS No. 868370-30-3](/img/structure/B2927438.png)
N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)pentanamide
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Overview
Description
N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)pentanamide, also known as DMBMF, is a synthetic compound that has been studied for its potential applications in various scientific fields.
Scientific Research Applications
Synthesis and Characterization
- Novel Dipeptide Mimetics : The synthesis of novel compounds, including a derivative similar to the specified chemical, has been reported, emphasizing the importance of these molecules in the development of new therapeutic agents. The synthesized compounds have been characterized by infrared (IR), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectra, indicating their potential in various biomedical applications (Todorov & Naydenova, 2010).
Anticonvulsant and Neuroprotective Effects
- Anticonvulsant and Neuroprotective Properties : A study on N-(substituted benzothiazol-2-yl)amides demonstrated the anticonvulsant and neuroprotective effect of these compounds, highlighting one derivative in particular for its efficacy. This research indicates the potential of such compounds in the treatment of neurological disorders and their capacity to provide neuroprotection (Hassan, Khan, & Amir, 2012).
Antimicrobial and Anticancer Activities
- Antimicrobial and Anticancer Potential : Several studies have focused on the antimicrobial and anticancer properties of benzothiazole derivatives. These compounds exhibit significant biological activities, including DNA protective ability against oxidative damage and strong antimicrobial activity against various pathogens. Furthermore, some derivatives show potent anticancer activity, underscoring the versatility of these molecules in developing new therapeutic agents (Gür et al., 2020).
Anti-inflammatory and Antioxidant Effects
- Inflammatory Skin Diseases Treatment : Research on alpha-lipoic acid-based derivatives, including thiazolidinedione compounds, suggests their effectiveness as oral and topical agents for treating inflammatory skin conditions such as dermatitis and psoriasis. These compounds have shown to inhibit human keratinocytes' proliferation and suppress the production of interleukin-2 by human peripheral lymphocytes, highlighting their potential as anti-inflammatory and antioxidant agents (Venkatraman et al., 2004).
Inhibition of Enzymatic Activities
- Aldose Reductase Inhibition for Diabetic Complications : Compounds featuring benzothiazol-2-yl)methyl motifs have been identified as potent and selective inhibitors of aldose reductase, an enzyme implicated in chronic diabetic complications. These inhibitors are designed to mitigate the adverse effects associated with diabetes by targeting and inhibiting specific enzymatic pathways (Van Zandt et al., 2005).
Mechanism of Action
Mode of Action
Based on its structural similarity to other benzothiazole derivatives, it may interact with biological targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions .
Biochemical Pathways
Benzothiazole derivatives have been reported to exhibit various biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Benzothiazole derivatives have been reported to exhibit various biological activities, suggesting potential cellular effects .
properties
IUPAC Name |
N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)pentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S/c1-5-6-7-12(18)16-15-17(2)13-10(19-3)8-9-11(20-4)14(13)21-15/h8-9H,5-7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFBHDYWPIYLGNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N=C1N(C2=C(C=CC(=C2S1)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24815118 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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